molecular formula C22H23N3O B7085751 Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone

Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone

Cat. No.: B7085751
M. Wt: 345.4 g/mol
InChI Key: VXMDZDGAEFWEIW-UHFFFAOYSA-N
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Description

Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and a phenylmethanone group

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydroxide, while electrophilic substitution may require acidic catalysts.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone involves its interaction with molecular targets such as cholinesterases. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit cholinesterases makes it a valuable compound for research in neurodegenerative diseases.

Properties

IUPAC Name

piperidin-1-yl-[2-(quinolin-3-ylmethylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(25-12-6-1-7-13-25)19-9-3-5-11-21(19)24-16-17-14-18-8-2-4-10-20(18)23-15-17/h2-5,8-11,14-15,24H,1,6-7,12-13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMDZDGAEFWEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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